molecular formula C22H15NO6 B11109023 2-Oxo-2-phenylethyl 4-[(4-nitrophenyl)carbonyl]benzoate

2-Oxo-2-phenylethyl 4-[(4-nitrophenyl)carbonyl]benzoate

Cat. No.: B11109023
M. Wt: 389.4 g/mol
InChI Key: AMLAGWSQCSOMFI-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 4-(4-NITROBENZOYL)BENZOATE is a complex organic compound with the molecular formula C22H15NO6. It is characterized by the presence of a phenyl group, a nitrobenzoyl group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 4-(4-NITROBENZOYL)BENZOATE typically involves the esterification of 2-oxo-2-phenylethyl alcohol with 4-(4-nitrobenzoyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of 2-OXO-2-PHENYLETHYL 4-(4-NITROBENZOYL)BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 4-(4-NITROBENZOYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 4-(4-NITROBENZOYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 4-(4-NITROBENZOYL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the ester and ketone groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-PHENYLETHYL 4-NITROBENZOATE
  • 2-OXO-2-PHENYLETHYL 4-(2-NITROPHENYL)BENZOATE
  • 2-OXO-2-PHENYLETHYL 4-(4-NITROPHENYL)BENZOATE

Uniqueness

2-OXO-2-PHENYLETHYL 4-(4-NITROBENZOYL)BENZOATE is unique due to the presence of both a nitrobenzoyl group and a benzoate ester, which confer distinct chemical reactivity and biological activity. Its specific structural features make it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15NO6

Molecular Weight

389.4 g/mol

IUPAC Name

phenacyl 4-(4-nitrobenzoyl)benzoate

InChI

InChI=1S/C22H15NO6/c24-20(15-4-2-1-3-5-15)14-29-22(26)18-8-6-16(7-9-18)21(25)17-10-12-19(13-11-17)23(27)28/h1-13H,14H2

InChI Key

AMLAGWSQCSOMFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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